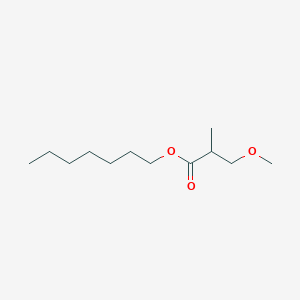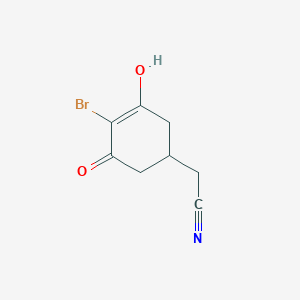
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitrile group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile typically involves the bromination of a suitable precursor, followed by the introduction of the nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated by extraction and purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce a primary amine.
Applications De Recherche Scientifique
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: This compound has a similar bromine and hydroxyl substitution pattern but differs in the presence of a methoxy group and an aldehyde functional group.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: This compound shares the hydroxyl and cyclohexene ring structure but has different substituents and functional groups.
Uniqueness
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both a bromine atom and a nitrile group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
88152-72-1 |
|---|---|
Formule moléculaire |
C8H8BrNO2 |
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
2-(4-bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C8H8BrNO2/c9-8-6(11)3-5(1-2-10)4-7(8)12/h5,11H,1,3-4H2 |
Clé InChI |
KYDVMVPJXPRSMI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C(=C1O)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

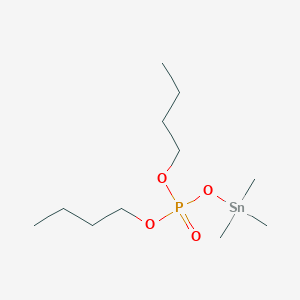
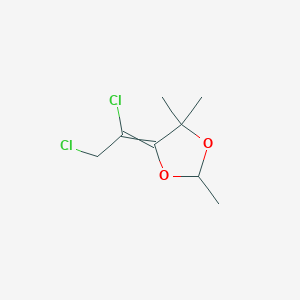
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
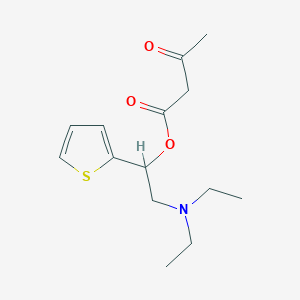
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)
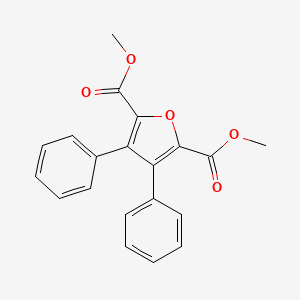
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)

